molecular formula C9H9NO3 B1314215 6-methoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 5023-12-1

6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1314215
CAS RN: 5023-12-1
M. Wt: 179.17 g/mol
InChI Key: YWGRZAGXNFIQBO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Bioactivity and Ecological Role

Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, including 6-methoxy-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their diverse bioactivities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. The potential application of benzoxazinones and their derivatives as leads for natural herbicide models is of current interest. The degradation of these compounds significantly influences the ecological behavior of benzoxazinone-producing plants and their chemical defense mechanisms. The development of new phytotoxicity bioassay techniques and the study of ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics are key areas of research. Additionally, benzoxazinones and some of their derivatives have been explored in pharmaceutical development due to their natural bioactivity and chemical simplicity (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Isolation, Synthesis, and Agronomic Utility

The isolation and synthesis of benzoxazinones from plants, such as those belonging to the Poaceae family, have revealed their significant biological properties, including phytotoxicity and antimicrobial effects. These properties, along with the compounds' involvement in metabolism, detoxification mechanisms, and degradation in crop soils, highlight their potential agronomic utility. Modified methodologies have been developed to access these compounds from natural sources, and new synthetic methodologies have been employed to obtain derivatives with high yield and scalability. These efforts support ongoing research into the agronomic utility of benzoxazinones, making them valuable for the development of natural herbicide models (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Analytical Methodologies and Quantification

High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of 1,4-benzoxazin-3-ones and benzoxazolin-2-ones in plant extracts, such as maize root extract. This analytical approach is crucial for studying the chemical ecology of plant root and subterranean pest interactions, providing valuable insights into the roles of these compounds in natural defense mechanisms (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).

Structure-Activity Relationships and Herbicide Models

The study of structure-activity relationships (SAR) of benzoxazinones, including their degradation products and analogues, has contributed to understanding their phytotoxic effects on various plant species. This research has elucidated the ecological role of these compounds and proposed new herbicide models based on their structures. The exploration of SAR studies is instrumental in developing effective, naturally derived herbicides (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound, based on its properties and behavior.


properties

IUPAC Name

6-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRZAGXNFIQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527480
Record name 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2H-1,4-benzoxazin-3(4H)-one

CAS RN

5023-12-1
Record name 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromo-N-[2-hydroxy-5-(methyloxy)phenyl]acetamide (3.42 g, 13.1 mmol), was dissolved in 120 mL of anhydrous dimethylformamide under argon. Potassium carbonate was added and suspended in the solution at room temperature. The mixture was warmed to 85° C. and refluxed for one hour before it was determined to be complete by LCMS (two Aquasil C 18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.1 min and m/e 180 [M+1]+. The mixture was allowed to cool to room temperature before it was diluted with 600 mL of ethyl acetate and washed with water (2×150 mL) and brine (2×150 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 6-(methyloxy)-2H-1,4-benzoxazin-3(4H)-one (2.08 g, 11.6 mmol, 88%) as a brown amorphous solid. MS (ES) m/e 180 [M+H]+.
Name
2-bromo-N-[2-hydroxy-5-(methyloxy)phenyl]acetamide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y HASHIMOTO, T ISHIZAKI, K SHUDO… - Chemical and …, 1983 - jstage.jst.go.jp
4-Acetoxy-2H-1, 4—benzoxazin-3 (4H)-one (3) undergoes rearrangement or nucleophilic attack to give 2—, 5-, 6-, and 7-substituted derivatives of the benzoxazinone according to the …
Number of citations: 21 www.jstage.jst.go.jp
FA Macías, JM De Siqueira, N Chinchilla… - Journal of agricultural …, 2006 - ACS Publications
The utility of benzoxazinones and some of their synthetic derivatives in the search for new leads for herbicide model development has been widely discussed. As the benzoxazinone …
Number of citations: 43 pubs.acs.org
橋本祐一, 石崎孝義, 首藤紘一, 岡本敏彦 - … and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
4-Acetoxy-2H-1, 4-benzoxazin-3 (4H)-one (3) undergoes rearrangement or nucleophilic attack to give 2-, 5-, 6-, and 7-substituted derivatives of the benzoxazinone according to the …
Number of citations: 3 jlc.jst.go.jp
Y Minami, M Kanda, M Sakai, T Hiyama - Tetrahedron, 2015 - Elsevier
The title transformation can be achieved by the o-C–H cleavage of alkynyl aryl ethers, which is easily derived from phenols, followed by the insertion/annulation with isocyanates in the …
Number of citations: 12 www.sciencedirect.com
FA Macías, D Marín, A Oliveros-Bastidas… - Journal of agricultural …, 2006 - ACS Publications
Benzoxazinones are plant allelochemicals well-known for their phytotoxic activity and for taking part in the defense strategies of Gramineae, Ranunculaceae, and Scrophulariceae plants…
Number of citations: 64 pubs.acs.org
JMG MOLINILLO - academia.edu
Benzoxazinones are plant allelochemicals well-known for their phytotoxic activity and for taking part in the defense strategies of Gramineae, Ranunculaceae, and Scrophulariceae plants…
Number of citations: 0 www.academia.edu
F Reck, R Alm, P Brassil, J Newman… - Journal of medicinal …, 2011 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 113 pubs.acs.org

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